3-Bromo-5-ethylbenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethylbenzyl bromide is an organic compound with the molecular formula C9H10Br2. It consists of a benzene ring substituted with a bromomethyl group and an ethyl group. This compound is a derivative of benzyl bromide and is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-ethylbenzyl bromide can be synthesized through the bromination of 5-ethylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In industrial settings, the preparation of benzylic bromides, including this compound, often involves continuous photochemical benzylic bromination. This method uses in situ generated bromine (Br2) in a continuous flow mode, which allows for high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethylbenzyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzylic position can be oxidized to form benzoic acids using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with an iodide ion.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is used for the oxidation of the benzylic position.
Major Products Formed
Substitution: The major products are typically the corresponding substituted benzyl compounds.
Oxidation: The major product is benzoic acid or its derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-5-ethylbenzyl bromide is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethylbenzyl bromide involves its reactivity at the benzylic position. The bromine atom at the benzylic position is highly reactive and can be easily substituted by nucleophiles. This reactivity is due to the stabilization of the benzylic carbocation intermediate through resonance with the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: C6H5CH2Br
3-Bromo-5-methylbenzyl Bromide: C8H8Br2
3-Bromo-5-chlorobenzyl Bromide: C7H6Br2Cl
Comparison
3-Bromo-5-ethylbenzyl bromide is unique due to the presence of both a bromomethyl and an ethyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to other similar compounds. For example, benzyl bromide lacks the ethyl group, which affects its reactivity and applications .
Properties
Molecular Formula |
C9H10Br2 |
---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-5-ethylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5H,2,6H2,1H3 |
InChI Key |
XEOGUQGGGHGUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.